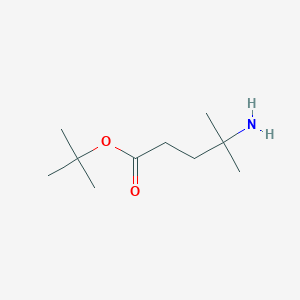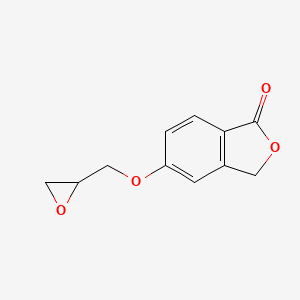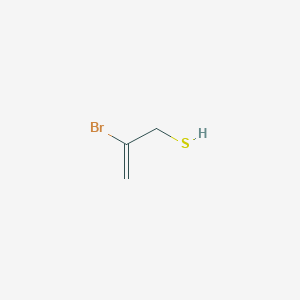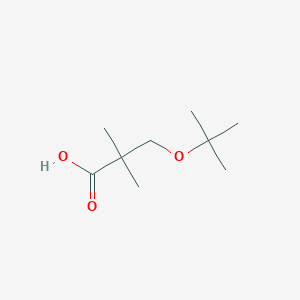
3-(tert-butoxy)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butoxy)-2,2-dimethylpropanoic acid: is an organic compound characterized by the presence of a tert-butoxy group attached to a dimethylpropanoic acid backbone. This compound is notable for its applications in organic synthesis, particularly as a protecting group for carboxylic acids and other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butoxy)-2,2-dimethylpropanoic acid typically involves the esterification of 2,2-dimethylpropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2,2-dimethylpropanoic acid+tert-butyl alcoholacid catalyst3-(tert-butoxy)-2,2-dimethylpropanoic acid+water
Industrial Production Methods: In an industrial setting, the synthesis can be optimized using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(tert-butoxy)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
3-(tert-butoxy)-2,2-dimethylpropanoic acid is utilized in various scientific research applications, including:
Organic Synthesis: As a protecting group for carboxylic acids, it facilitates the selective modification of other functional groups in complex molecules.
Polymer Chemistry: It is used in the synthesis of polypeptoids, which are biomimetic polymers with applications in drug delivery and tissue engineering.
Material Science: The compound is employed in the preparation of advanced materials with specific properties, such as stimuli-responsive polymers.
Mechanism of Action
The mechanism of action of 3-(tert-butoxy)-2,2-dimethylpropanoic acid primarily involves the stabilization of reactive intermediates during chemical reactions. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various transformations. For example, in elimination reactions, the tert-butoxy group favors the formation of less substituted alkenes (Hofmann product) due to steric hindrance .
Comparison with Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis with similar steric properties.
tert-Butyl acetate: Another tert-butyl ester used as a solvent and in organic synthesis.
Uniqueness: 3-(tert-butoxy)-2,2-dimethylpropanoic acid is unique due to its specific structure, which combines the steric effects of the tert-butoxy group with the reactivity of the carboxylic acid group. This combination makes it particularly useful as a protecting group and in the synthesis of complex molecules.
Properties
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(2,3)12-6-9(4,5)7(10)11/h6H2,1-5H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJMDFRNKLZRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
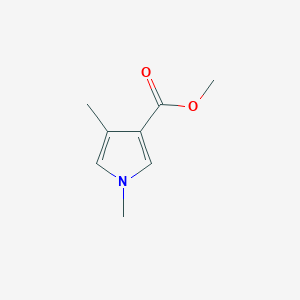
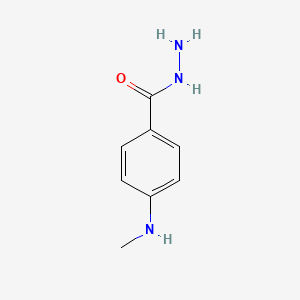
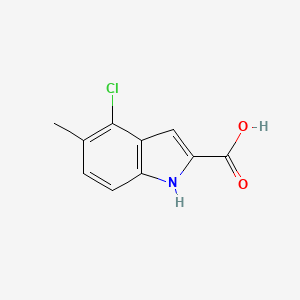
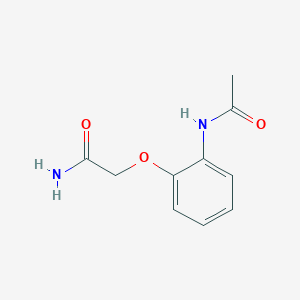
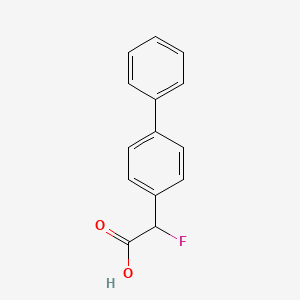
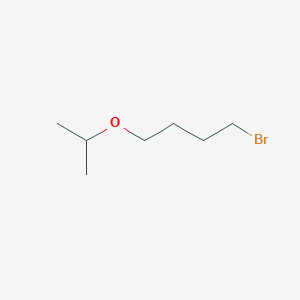
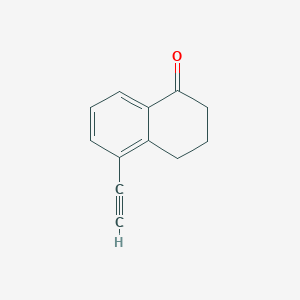
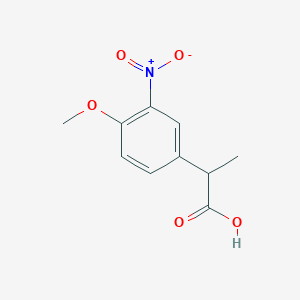

![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride](/img/structure/B6612792.png)
![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol](/img/structure/B6612794.png)
